molecular formula C9H6N2O2S B14405518 8-Nitroquinoline-2(1H)-thione CAS No. 89647-34-7

8-Nitroquinoline-2(1H)-thione

Cat. No.: B14405518
CAS No.: 89647-34-7
M. Wt: 206.22 g/mol
InChI Key: JAAAEXINZBHICU-UHFFFAOYSA-N
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Description

8-Nitroquinoline-2(1H)-thione is a heterocyclic compound that belongs to the quinoline family It is characterized by the presence of a nitro group at the 8th position and a thione group at the 2nd position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 8-nitroquinoline with Lawesson’s reagent under controlled conditions to yield the desired thione derivative .

Industrial Production Methods: Industrial production of 8-Nitroquinoline-2(1H)-thione may involve large-scale nitration processes followed by thionation using efficient and scalable methods. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the sustainability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 8-Nitroquinoline-2(1H)-thione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The thione group can be reduced to a thiol group.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The biological activity of 8-Nitroquinoline-2(1H)-thione is primarily attributed to its ability to interact with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular DNA and proteins. Additionally, the thione group can chelate metal ions, disrupting essential metal-dependent processes in cells .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 8-Nitroquinoline-2(1H)-thione stands out due to the presence of both nitro and thione groups, which confer unique reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with multiple biological targets makes it a versatile compound for research and application .

Properties

CAS No.

89647-34-7

Molecular Formula

C9H6N2O2S

Molecular Weight

206.22 g/mol

IUPAC Name

8-nitro-1H-quinoline-2-thione

InChI

InChI=1S/C9H6N2O2S/c12-11(13)7-3-1-2-6-4-5-8(14)10-9(6)7/h1-5H,(H,10,14)

InChI Key

JAAAEXINZBHICU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])NC(=S)C=C2

Origin of Product

United States

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